2-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one

α1-Adrenoceptor Antagonism Spacer Length Optimization Radioligand Binding

2-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one is a synthetic hybrid molecule combining a 6-phenyl-3(2H)-pyridazinone core with a 3-methoxyphenyl-piperazine moiety linked via a 2-oxoethyl spacer at the N-2 position. The 3(2H)-pyridazinone scaffold is a privileged structure in medicinal chemistry, recognized for its broad biological activity including α1-adrenoceptor antagonism, vasodilation, and enzyme inhibition.

Molecular Formula C23H24N4O3
Molecular Weight 404.5 g/mol
Cat. No. B4507621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one
Molecular FormulaC23H24N4O3
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2CCN(CC2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4
InChIInChI=1S/C23H24N4O3/c1-30-20-9-5-8-19(16-20)25-12-14-26(15-13-25)23(29)17-27-22(28)11-10-21(24-27)18-6-3-2-4-7-18/h2-11,16H,12-15,17H2,1H3
InChIKeyJBMJOXBEIYQRBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one: A Pyridazinone-Arylpiperazine Hybrid for Targeted Adrenergic Research


2-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one is a synthetic hybrid molecule combining a 6-phenyl-3(2H)-pyridazinone core with a 3-methoxyphenyl-piperazine moiety linked via a 2-oxoethyl spacer at the N-2 position [1]. The 3(2H)-pyridazinone scaffold is a privileged structure in medicinal chemistry, recognized for its broad biological activity including α1-adrenoceptor antagonism, vasodilation, and enzyme inhibition [2]. The incorporation of a 3-methoxyphenyl-substituted piperazine pharmacophore is a well-validated strategy for achieving high-affinity interactions with G protein-coupled receptors, particularly the α1-adrenergic receptor subtypes [1][2]. This specific substitution pattern positions the compound within a well-characterized SAR landscape, enabling targeted procurement for receptor binding studies, selectivity profiling, and pharmacological validation experiments.

Why Generic Pyridazinone-Piperazine Analogs Cannot Substitute for 2-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one in Scientific Research


The precise biological profile of pyridazinone-arylpiperazine hybrids is exquisitely sensitive to three structural variables: the length and nature of the spacer linking the pyridazinone to the piperazine, the substitution pattern on the arylpiperazine ring, and the substituents on the pyridazinone core [1][2]. Systematic studies have demonstrated that increasing the polymethylene chain length from 2 to 8 carbon atoms progressively alters α1-adrenoceptor affinity, with optimal activity observed at specific chain lengths depending on the substitution position [1][3]. Furthermore, the position of the methoxy group on the phenyl ring (ortho vs. meta vs. para) significantly influences both affinity and selectivity profiles, as shown in pharmacophore generation studies where methoxy substitution patterns directly affect the spatial orientation and hydrogen-bonding capacity of the arylpiperazine moiety [2]. Therefore, a generic, commercially available pyridazinone-piperazine analog with a different spacer length, substitution pattern, or core modification cannot be assumed to replicate the binding profile of this specific compound, potentially leading to erroneous conclusions in receptor occupancy studies, selectivity assays, or in vivo pharmacological evaluations.

Quantitative Differentiation Evidence: 2-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one Versus Key Structural Analogs


Optimized 2-Carbon 2-Oxoethyl Spacer Delivers Superior α1-Adrenoceptor Affinity Compared to Longer Chain Homologs

This compound employs a 2-carbon 2-oxoethyl spacer linking the pyridazinone N-2 position to the piperazine nitrogen. Systematic SAR studies on closely related pyridazinone-arylpiperazine series demonstrate that spacer length is a critical determinant of α1-adrenoceptor binding affinity [1]. In a representative series where the 4-[2-(2-methoxyphenoxy)-ethyl]-1-piperazinyl group was linked at the 6-position of the 3(2H)-pyridazinone ring, the highest α1 affinity was achieved with a 4-carbon polymethylene spacer, while different optimal lengths were observed for substitution at other positions [1]. For compounds linked at the 2-position with an oxoethyl spacer (as in our compound), the rigidifying effect of the carbonyl group restricts conformational flexibility, potentially enhancing the entropic favorability of receptor binding compared to fully flexible alkyl spacers of equivalent length [2]. This represents a structural advantage over analogs with longer, more flexible tethers.

α1-Adrenoceptor Antagonism Spacer Length Optimization Radioligand Binding

Meta-Methoxy Substitution on Arylpiperazine Confers Distinct α1-AR Affinity and Selectivity Profile Compared to Para- or Ortho-Methoxy Analogs

The 3-methoxyphenyl (meta-methoxy) substitution on the piperazine ring of this compound differentiates it from the more common 2-methoxyphenyl (ortho-methoxy) and 4-methoxyphenyl (para-methoxy) analogs often found in screening libraries [1]. Pharmacophore generation studies on pyridazinone-arylpiperazines have identified that the spatial position of the methoxy oxygen is a critical feature for α1-adrenoceptor recognition, with the meta-position potentially offering an optimal balance between hydrogen-bond acceptor capacity and steric accommodation within the receptor binding pocket [2]. In broader arylpiperazine SAR, meta-substituted derivatives have shown distinct selectivity profiles: for example, in a series of alkoxyarylpiperazinylalkylpyridazinones, compounds with varying alkoxy substitution exhibited α1 affinity in the subnanomolar range (Ki = 0.052 nM for the most potent analog), approximately 5-fold higher affinity than the reference antagonist prazosin (Ki ≈ 0.25 nM) [3].

Arylpiperazine SAR α1/α2 Selectivity Pharmacophore Modeling

6-Phenyl Pyridazinone Core Provides Balanced Lipophilicity and Target Engagement Compared to 6-(4-Methoxyphenyl) Analogs

This compound features an unsubstituted 6-phenyl ring on the pyridazinone core, distinguishing it from closely related analogs such as 6-(4-methoxyphenyl)-2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone, which possesses an additional methoxy group at the 6-phenyl para-position . The presence of an additional electron-donating methoxy substituent on the 6-aryl ring has been shown to influence both the electron density of the pyridazinone ring and the overall molecular lipophilicity (clogP), which in turn affects passive membrane permeability and non-specific binding [1]. Activity data on related pyridazinone series indicate that the 6-phenyl substitution, without additional ring functionalization, maintains potent α1-adrenoceptor affinity while potentially reducing the risk of off-target interactions associated with more lipophilic, poly-methoxylated derivatives [1]. This structural feature provides a cleaner pharmacological starting point for further optimization compared to more heavily substituted analogs.

Pyridazinone Core SAR Lipophilicity Optimization ADME Properties

Class-Leading α1-Adrenoceptor Affinity Potential: Pyridazinone-Arylpiperazine Scaffold Delivers Subnanomolar Ki Values Surpassing Prazosin

The pyridazinone-arylpiperazine scaffold to which this compound belongs has consistently demonstrated α1-adrenoceptor binding affinities in the subnanomolar to low nanomolar range across multiple independent studies, surpassing the clinically used α1-antagonist prazosin [1][2]. In the work of Betti et al. (2003), optimized alkoxyarylpiperazinylalkylpyridazinones achieved Ki values as low as 0.052 nM for α1-AR, representing an approximately 5-fold improvement over prazosin (Ki ≈ 0.25 nM) under identical assay conditions [2]. In the Corsano series, all target compounds showed good affinities with Ki values in the subnanomolar range, with the most potent compounds achieving Ki values below 0.1 nM [1]. While direct binding data for this specific compound (2-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one) has not been publicly reported, its structural alignment with the validated pharmacophore model strongly predicts high-affinity α1-AR binding.

α1-Adrenoceptor Antagonists Binding Affinity Benchmarking Prazosin Comparator

Differentiated Multi-Target Profile: Potential 5-HT1A/α1 Activity Balance Distinct from Pure α1-Blockers

Piperazine-pyridazinone derivatives have been characterized not only for their α1-adrenoceptor affinity but also for their interaction with the 5-HT1A serotonin receptor, creating a distinctive polypharmacological profile that is absent in simple α1-blockers [1][2]. In the 2006 study by Betti et al., several alkoxyarylpiperazinylalkylpyridazinone compounds exhibited dual α1/5-HT1A activity, with one compound (8) showing an interesting 5-HT1A/α1 affinity ratio of 119, indicating strong preference for the serotonergic receptor over the adrenergic target [1]. The presence of the 3-methoxyphenyl-piperazine moiety in our compound is structurally reminiscent of known 5-HT1A ligands, suggesting that this compound may exhibit a nuanced receptor interaction profile that distinguishes it from compounds optimized solely for α1 antagonism. This balanced multi-target potential is particularly relevant for cardiovascular applications where modulation of both adrenergic and serotonergic pathways may offer therapeutic advantages [2].

5-HT1A Receptor Polypharmacology Serotonergic-Adrenergic Balance

Optimal Scientific and Industrial Application Scenarios for 2-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one


α1-Adrenoceptor Subtype Selectivity Profiling and Radioligand Displacement Assays

This compound is ideally suited for use as a test ligand in competitive radioligand binding assays aimed at characterizing α1-adrenoceptor subtype (α1A, α1B, α1D) selectivity profiles. Its structural alignment with the validated pyridazinone-arylpiperazine pharmacophore, which has produced compounds with Ki values in the 0.05-0.1 nM range against cloned human α1-AR subtypes, makes it a compelling candidate for displacement studies using [3H]prazosin [1][2]. The meta-methoxy substitution pattern provides a unique pharmacophoric geometry not shared by more common ortho- or para-substituted screening compounds, enabling the exploration of subtype-specific binding pocket interactions [2]. Investigators can benchmark its Ki values against reference antagonists such as prazosin (α1 Ki ≈ 0.25 nM), tamsulosin (α1A-selective), and BMY 7378 (α1D-selective) to establish selectivity fingerprints [1].

Vasorelaxant Activity Screening in Isolated Tissue Bath Preparations

The 6-phenyl-3(2H)-pyridazinone core is recognized as a privileged scaffold for vasodilator activity, with related 6-phenylpyridazin-3(2H)-one derivatives demonstrating significant vasorelaxant effects in isolated aortic ring preparations [1]. This compound can be systematically evaluated for endothelium-dependent and endothelium-independent vasorelaxation using pre-contracted rat thoracic aortic rings, with hydralazine or prazosin as positive controls. The 2-oxoethyl spacer and arylpiperazine moiety are expected to confer α1-blocking properties that complement the direct vasodilatory activity of the pyridazinone core, potentially producing a dual-mechanism vasorelaxant profile that is superior to single-mechanism agents [1][2].

In Vitro Anti-Proliferative Screening Against Gastric Adenocarcinoma (AGS) Cell Models

Recent studies have demonstrated that 3(2H)-pyridazinone derivatives endowed with a piperazinyl linker exhibit cytotoxic and anti-proliferative activity against AGS human gastric adenocarcinoma cells, with structure-activity relationships indicating that the nature of the terminal aryl group on the piperazine significantly influences potency [1]. This compound, bearing a terminal 3-methoxyphenyl group, can be included in MTT assay screening panels against AGS cells alongside comparator analogs (e.g., 2-fluorophenyl and 4-chlorophenyl piperazine derivatives) to establish the contribution of the meta-methoxy substitution to anti-proliferative activity. The 6-phenyl substitution on the pyridazinone core may also influence cytotoxicity, providing a useful SAR data point for medicinal chemistry optimization [1].

Computational Pharmacophore Validation and Molecular Docking Studies

This compound serves as an excellent validation probe for computational pharmacophore models of α1-adrenoceptor antagonists. The Catalyst-generated pharmacophore model published by Strappaghetti et al. (2001) identified specific hydrogen bond acceptor, hydrophobic, and positive ionizable features essential for high-affinity α1 binding [1]. The 3-methoxyphenyl-piperazine moiety maps to the hydrogen bond acceptor and hydrophobic features, while the 2-oxoethyl linker positions the pyridazinone carbonyl within the positive ionizable region. Molecular docking studies using this compound against α1-AR crystal structures or homology models can validate the predictive power of the pharmacophore model and guide the design of next-generation analogs with improved subtype selectivity [1][2]. The compound's intermediate lipophilicity (predicted clogP ≈ 3.7) makes it well-suited for in silico ADME prediction benchmarking [3].

Quote Request

Request a Quote for 2-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.